Alcohol Solubility Differential Enables Cost-Effective Isomer Separation
When a mixture of 1,5- and 1,8-diphenoxyanthraquinone is treated with a lower alcohol, the 1,5-isomer exhibits significantly lower solubility, allowing its precipitation and filtration, while the 1,8-isomer remains in the filtrate [1]. This property is the basis of a patented separation process that avoids the use of mercury or complex chromatography, providing a direct, scalable advantage for procurement of high-purity 1,5-isomer [2].
| Evidence Dimension | Relative solubility in lower alcohols (e.g., methanol, ethanol) |
|---|---|
| Target Compound Data | Low solubility; precipitates upon cooling. |
| Comparator Or Baseline | 1,8-Diphenoxyanthraquinone: High solubility; remains dissolved. |
| Quantified Difference | Qualitative inversion of solubility; enables selective crystallization. |
| Conditions | Addition of alcohol to the isomeric mixture near the solvent boiling point, followed by cooling. |
Why This Matters
This solubility inversion allows purchasers to specify a simple crystallization purification step to ensure isomeric purity, reducing downstream process costs and minimizing the risk of cross-contamination from the 1,8-isomer.
- [1] FUJII SHIROU, AIGA HIROSHI, KAMICHI NOBUO. SEPARATION OF 1,5-DIPHENOXYANTHRAQUINONE AND 1,8-DIPHENOXYANTHRAQUINONE. Japanese Patent JPS55102535A, published August 05, 1980. View Source
- [2] Same as [REFS-1]. View Source
